1-(3-Chloroquinoxalin-2-yl)ethanol
Description
Significance of the Quinoxaline (B1680401) Scaffold in Contemporary Medicinal Chemistry
The quinoxaline scaffold is a cornerstone in modern medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities. These include, but are not limited to, anticancer, antibacterial, antifungal, antiviral, antimalarial, and anti-inflammatory properties. The structural rigidity and aromatic nature of the quinoxaline ring system allow for precise spatial orientation of functional groups, facilitating interactions with various biological targets. This has led to the development of numerous quinoxaline-based compounds that are currently in different stages of preclinical and clinical development.
Historical Context and Evolution of Quinoxaline Derivative Research
Research into quinoxaline and its derivatives is not a recent endeavor, with initial studies dating back several decades. Historically, the synthesis of quinoxalines was often achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov Over the years, advancements in synthetic methodologies have enabled the creation of a vast library of functionalized quinoxalines. The advent of modern techniques such as microwave-assisted synthesis and the use of various catalysts has significantly expanded the synthetic toolbox, allowing for more efficient and diverse derivatization of the quinoxaline core. This has, in turn, fueled the exploration of their therapeutic potential.
Overview of 1-(3-Chloroquinoxalin-2-yl)ethanol within the Context of Functionalized Quinoxalines
This compound is a specific derivative of the quinoxaline family. Its structure features a chloro substituent at the 3-position and an ethanol (B145695) group at the 2-position of the quinoxaline ring. The presence of the chlorine atom, a halogen, and the hydroxyl group in the ethanol moiety makes it a functionalized quinoxaline with potential for further chemical modifications and biological activity.
Chemical and Physical Properties of this compound nih.gov
| Property | Value |
| Molecular Formula | C10H9ClN2O |
| Molecular Weight | 208.64 g/mol |
| IUPAC Name | This compound |
| CAS Number | 154546-23-3 |
| Appearance | (Predicted) Solid |
Note: Some properties are computed and may vary from experimental values.
Research Objectives and Scope for In-depth Academic Inquiry into this compound
Despite the broad interest in quinoxaline derivatives, a detailed survey of the scientific literature reveals a notable gap in the dedicated study of this compound. This presents a unique opportunity for in-depth academic inquiry. Future research could focus on several key areas:
Novel Synthetic Routes: Developing and optimizing efficient and stereoselective synthetic methods for the preparation of this compound and its enantiomers. This could involve exploring different starting materials and catalytic systems.
Chemical Reactivity Studies: Investigating the reactivity of the chloro and hydroxyl functional groups to synthesize a library of new derivatives. This would expand the chemical space around this scaffold.
Biological Screening: Evaluating the synthesized compounds for a wide range of biological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory assays.
Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of these new derivatives and their biological activity to guide the design of more potent and selective compounds.
The exploration of this compound and its derivatives holds the potential to uncover novel therapeutic agents and to deepen our understanding of the chemical biology of functionalized quinoxalines.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9ClN2O |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
1-(3-chloroquinoxalin-2-yl)ethanol |
InChI |
InChI=1S/C10H9ClN2O/c1-6(14)9-10(11)13-8-5-3-2-4-7(8)12-9/h2-6,14H,1H3 |
InChI Key |
GZLOKLREOHQLQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N=C1Cl)O |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 1 3 Chloroquinoxalin 2 Yl Ethanol and Analogues
Rational Design Principles for Analogues of 1-(3-Chloroquinoxalin-2-yl)ethanol
The rational design of new therapeutic agents based on a lead compound like this compound involves systematic modifications to its core structure and peripheral substituents to enhance potency, selectivity, and pharmacokinetic properties.
Research on various quinoxaline (B1680401) series has shown that:
Electronic Effects: The introduction of both electron-withdrawing groups (EWGs) like halogens (e.g., -Cl, -F) or nitro (-NO₂) and electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) at positions 6 and 7 can modulate biological activity. However, the outcome is highly dependent on the specific biological target. For instance, in one study on anticancer quinoxalines, an electron-withdrawing chloro group at C-7 was found to be more potent than an electron-donating methyl group. sapub.org Conversely, in another series, a methoxy group (EDG) conferred higher activity than a chloro group (EWG). sapub.org
Positional Importance: Positions 6 and 7 are frequently targeted for substitution. The presence of halogen groups at these positions has been noted as a potentially important factor for developing antimalarial and antileishmanial agents. nih.gov
Fused Ring Systems: Expanding the quinoxaline core by fusing additional rings can lead to new classes of compounds with distinct properties. For example, pyrrolo[1,2-a]quinoxalines, which can be considered constrained analogues, have shown significant physiological effects, including anticancer and antiviral activities. mdpi.com
These findings suggest that a systematic exploration of substituents on the benzene (B151609) ring of this compound would be a critical first step in analogue design.
The substituents at the C2 and C3 positions of the pyrazine (B50134) ring are pivotal to the reactivity and biological profile of quinoxaline derivatives.
Ethanol (B145695) Moiety (C2-Position): The 1-hydroxyethyl group is a key feature, introducing a chiral center and a hydrogen-bonding donor/acceptor group. SAR studies on related quinoxalines often explore replacing such aliphatic linkers.
Chain Length and Branching: Altering the length of the alkyl chain or introducing branching could optimize steric interactions within a target's binding site.
Bioisosteric Replacement: The hydroxyl group could be replaced with other functionalities. For example, converting the alcohol to an ether or an ester could modify lipophilicity and metabolic stability. nih.gov More significantly, replacing the entire ethanol moiety with linkers like amides (-NH-CO-) or ureas (-NH-CO-NH-) has proven to be a successful strategy in developing potent quinoxaline-based inhibitors, often leading to increased activity compared to simple aliphatic linkers. sapub.orgnih.gov
Chloro-Position (C3-Position): The chlorine atom at C3 is a versatile handle for both electronic modulation and synthetic elaboration.
Electronic Influence: As an electron-withdrawing group, the chloro atom significantly affects the electron distribution of the pyrazine ring. Replacing it with other halogens (F, Br, I) would systematically vary the electronic and steric properties.
Synthetic Handle: The C3-chloro group is an excellent leaving group for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide diversity of substituents, including amines, thiols, and alkoxides, to generate large libraries of analogues for screening. researchgate.net Studies have shown that replacing the chloro group with secondary amines can increase biological activity. sapub.org
The following table summarizes the general effects of substitutions at the C2 and C3 positions based on findings from various quinoxaline derivatives.
| Position | Original Group | Modification Type | Potential Analogue Group | Observed/Expected Impact on Activity | Citation |
| C2 | -CH(OH)CH₃ | Bioisosteric Replacement | Amide Linker (-NHCO-R) | Often increases potency by providing additional H-bonding | sapub.org |
| C2 | -CH(OH)CH₃ | Bioisosteric Replacement | Urea (B33335) Linker (-NHCONH-R) | Can significantly improve potency and bioavailability | nih.gov |
| C2 | -CH(OH)CH₃ | Chain/Group Modification | Ether (-OR), Ester (-OCOR) | Modulates lipophilicity and pharmacokinetics | nih.gov |
| C3 | -Cl | Nucleophilic Substitution | Secondary Amines (-NRR') | Generally increases activity in many series | sapub.org |
| C3 | -Cl | Nucleophilic Substitution | Thioethers (-SR) | Creates analogues with distinct electronic/steric profiles | researchgate.net |
| C3 | -Cl | Halogen Exchange | -F, -Br, -I | Systematically tunes electronic and steric properties | sapub.org |
Impact of Stereochemistry and Positional Isomerism on Biological Activity
The three-dimensional arrangement of atoms (stereochemistry) and the location of substituents (positional isomerism) are critical determinants of pharmacological activity, as they govern how a molecule fits into and interacts with its biological target.
The presence of the -CH(OH)CH₃ group means that this compound exists as a pair of enantiomers (R and S forms). It is a fundamental principle in pharmacology that enantiomers of a chiral drug can have widely different biological activities, pharmacokinetic profiles, and toxicities. mdpi.comresearchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
While specific studies separating and testing the enantiomers of this compound are not documented, research on related chiral quinoxalines provides compelling evidence for the importance of stereochemistry:
Steroidal Quinoxalines: Studies on quinoxalines fused to a chiral steroid framework demonstrate that the spatial arrangement and the nature of substituents dramatically influence their chiroptical properties (how they interact with polarized light), which is a direct reflection of their 3D structure. nih.govdoi.org
Influence of Chloro-Substituent: Notably, these studies revealed that a chloro-substituent on the quinoxaline ring produces a distinct chiral signature compared to methyl-substituted or unsubstituted analogues, an effect attributed to the electronic properties of the chlorine atom. nih.govdoi.org This suggests a synergistic relationship between the chiral center and the chloro group in the target molecule that would likely result in differential activity between its enantiomers.
General Precedent: In drug development, separating a racemic mixture into its single, more active enantiomer (a "chiral switch") is a common strategy to produce a superior therapeutic agent with higher potency and a better safety profile. mdpi.com
Therefore, it is highly probable that the R and S enantiomers of this compound would exhibit different pharmacological effects. The synthesis and biological evaluation of each pure enantiomer would be an essential step in any drug discovery program based on this scaffold.
The position of the chloro-substituent on the quinoxaline ring is a critical factor defining the molecule's properties. Moving the chlorine from the pyrazine ring (C3) to the benzene ring (e.g., C6 or C7) would create positional isomers with distinct chemical and biological characteristics.
| Chloro Position | Ring System | General Role and Impact | Relevant Findings | Citation |
| C3 | Pyrazine Ring | Activates the ring for nucleophilic substitution; strong electronic influence on the heterocyclic portion. | The C2/C3 positions are often key interaction points with biological targets. The chlorine acts as a versatile synthetic handle. | sapub.orgresearchgate.net |
| C6 / C7 | Benzene Ring | Modulates the electronics of the entire fused system; influences lipophilicity and metabolic pathways. | Substitution with halogens at C6/C7 is crucial for certain activities like antimalarial and anticancer effects. | sapub.orgnih.gov |
| C5 / C8 | Benzene Ring | Introduces steric hindrance near the fusion point; can influence planarity and receptor fit. | Less commonly substituted, but modifications can fine-tune activity and selectivity. | mdpi.com |
For example, a 3-chloroquinoxaline is highly reactive towards nucleophiles at that position. In contrast, a 6-chloroquinoxaline (B1265817) is less reactive at the C6 position but the chloro group's electronic influence is transmitted throughout the entire ring system, affecting the pKa and binding interactions. In anticancer drug design, 6- or 7-chloro substitution is a common feature in quinoxaline-based kinase inhibitors, where it often occupies a specific region of the ATP-binding pocket. nih.gov Thus, the positional isomerism of the chloro group is a powerful tool for tuning the biological activity profile of the lead compound.
Comparative SAR Analysis with Diverse Bioactive Quinoxaline Derivatives
The SAR of this compound can be contextualized by comparing its structural features to those of other well-studied bioactive quinoxaline derivatives. Different therapeutic classes often have distinct SAR requirements.
| Compound Class/Example | Key Structural Features | Implication for this compound | Biological Activity | Citation |
| Quinoxaline-Urea Analogues | - Urea moiety at C6- N-methyl pyrazole (B372694) at C3 | The C3-chloro group could be replaced with a pyrazole. The benzene ring could be functionalized to add a urea group. | Anticancer (IKKβ inhibitor) | nih.gov |
| Quinoxalin-2-ones | - Carbonyl at C2- Substitutions at C3 and N1 | The C2-ethanol and C3-chloro could be cyclized or modified to form a quinoxalin-2-one, a common bioactive scaffold. | Anticancer, Antimicrobial | |
| Quinoxaline 1,4-di-N-oxides | - N-oxide groups at N1 and N4- Substituents at C2/C3/C7 | The core scaffold could be oxidized to enhance activity, a known strategy for antitubercular and anti-inflammatory agents. | Anti-inflammatory, Antitubercular | nih.gov |
| 2,3-Disubstituted Quinoxalines | - Varied aryl or heteroaryl groups at C2 and C3 (e.g., furan, thiophene) | The C2-ethanol and C3-chloro groups represent a starting point for introducing more complex aryl groups. | Anticancer |
This comparative analysis reveals that while the core quinoxaline structure is versatile, the specific substitution pattern dictates the biological outcome. For this compound, the existing C2-ethanol and C3-chloro groups serve as foundational elements. The ethanol moiety offers a site for hydrogen bonding and a chiral center, while the chloro group provides a potent electronic influence and a reactive site for introducing the diverse functionalities (ureas, amides, heterocycles) seen in highly active analogues. Future drug design would likely involve a hybridization of these strategies to optimize the compound for a specific therapeutic target.
Computational Approaches in SAR Elucidation
In the absence of extensive empirical data, computational methods serve as a critical first step in predicting the biological potential of novel compounds. These in silico techniques allow for the high-throughput screening of virtual libraries of molecules and provide deep insights into the molecular determinants of activity, guiding synthetic efforts and minimizing the need for extensive and costly laboratory experiments.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized analogues.
For a class of compounds like the 3-alkynyl substituted 2-chloroquinoxaline (B48734) derivatives, which are structurally related to this compound, QSAR studies can be instrumental. In a representative QSAR study on a series of related heterocyclic compounds, a model was developed that demonstrated robust statistical parameters, validating its predictive power. Such a model might reveal that specific electronic, steric, or hydrophobic properties are critical for biological activity. For instance, the presence and nature of substituents on the quinoxaline ring can significantly modulate the compound's interaction with a biological target.
A typical QSAR study involves the following steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic properties, are calculated for each molecule.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation linking the descriptors to the biological activity.
Model Validation: The predictive ability of the QSAR model is rigorously assessed using internal and external validation techniques.
While a specific QSAR model for this compound is not publicly available, studies on analogous quinoxaline derivatives have shown the importance of the quinoxaline core in binding to various biological targets. For example, the nitrogen atoms in the quinoxaline ring can serve as hydrogen bond acceptors, a feature crucial for interaction with enzyme active sites. frontiersin.org
A hypothetical QSAR model for a series of this compound analogues might look like the following, where 'A' represents a substituent and 'Descriptor' represents a calculated molecular property:
| Compound | Substituent (A) | Log(1/IC₅₀) | Descriptor 1 (e.g., Hydrophobicity) | Descriptor 2 (e.g., Electronic Parameter) |
| 1 | -H | 5.2 | 1.5 | 0.3 |
| 2 | -CH₃ | 5.8 | 2.0 | 0.1 |
| 3 | -OCH₃ | 5.5 | 1.7 | 0.5 |
| 4 | -Cl | 6.1 | 2.2 | 0.8 |
This table is for illustrative purposes only and does not represent real experimental data.
Pharmacophore mapping is another powerful ligand-based drug design technique. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups.
In the context of this compound and its analogues, a pharmacophore model could be generated based on a set of known active compounds. This model would highlight the key interaction points required for activity. For instance, the chloro group at the 3-position and the hydroxyl group of the ethanol moiety are likely to be important pharmacophoric features, potentially acting as a hydrophobic feature and a hydrogen bond donor/acceptor, respectively. The quinoxaline ring itself would likely constitute an aromatic and hydrophobic feature.
Ligand-based drug design initiatives often utilize such pharmacophore models to screen large virtual databases for new molecules that match the pharmacophoric query. researchgate.net This approach can lead to the discovery of novel scaffolds with desired biological activities. Furthermore, the design of new analogues of this compound would be guided by this pharmacophoric understanding, ensuring that proposed structural modifications retain or enhance the key interaction features. plos.org
For example, a study on 3-alkynyl substituted 2-chloroquinoxaline derivatives identified that the chloro functional group was involved in hydrophobic interactions, and the quinoxaline backbone facilitated π–π stacking and other non-covalent interactions within the target's active site. rsc.org SAR analysis further indicated that the nature of the substituent at the other position of the alkyne significantly influenced binding efficacy. rsc.org This type of detailed interaction mapping is fundamental to pharmacophore-based design.
A hypothetical pharmacophore model for an active quinoxaline derivative might include:
One Aromatic Ring feature (the quinoxaline core)
One Hydrogen Bond Acceptor feature (a nitrogen atom in the quinoxaline ring)
One Hydrophobic feature (the chloro substituent)
One Hydrogen Bond Donor/Acceptor feature (the hydroxyl group of an ethanol substituent)
By leveraging these computational strategies, medicinal chemists can accelerate the discovery and optimization of novel quinoxaline-based therapeutic agents, building upon the foundational structure of compounds like this compound.
Mechanistic Investigations and Molecular Target Identification for 1 3 Chloroquinoxalin 2 Yl Ethanol
Exploration of Diverse Biological Activities Relevant to Quinoxaline (B1680401) Derivatives
Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. wisdomlib.orgcore.ac.uk These compounds, including 1-(3-Chloroquinoxalin-2-yl)ethanol, are at the forefront of research for developing new therapeutic agents. wisdomlib.org
Antimicrobial Action Mechanisms (e.g., Antibacterial, Antifungal)
Quinoxaline derivatives have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi. wisdomlib.orgrsc.orgnih.govmdpi.comnih.govsapub.org Their mechanisms of action are multifaceted and often depend on the specific substitutions on the quinoxaline scaffold. mdpi.com
Antibacterial Action:
The antibacterial activity of quinoxaline derivatives extends to both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov A significant mechanism of action for quinoxaline 1,4-di-N-oxides (QdNOs) involves the generation of reactive oxygen species (ROS) and subsequent oxidative damage to bacterial DNA. nih.gov This process is particularly effective under anaerobic conditions where the QdNOs are reduced, leading to the production of free radicals that damage cellular components, including the cell wall and membrane. nih.gov Studies have shown that this oxidative stress is a key contributor to the bactericidal effects. nih.gov
Furthermore, some quinoxaline derivatives are known to function as DNA intercalators, binding to bacterial DNA and inhibiting its synthesis. tandfonline.com Molecular docking studies have suggested that these compounds can bind to the quinolone-binding site of bacterial DNA gyrase, an enzyme crucial for DNA replication. tandfonline.com The introduction of specific substituents, such as a nitro group, can enhance this DNA-damaging activity. tandfonline.com The lipophilicity of the compounds, influenced by substituents like methyl groups, can also play a role in their ability to permeate the bacterial cell wall and exert their effects. mdpi.com
Antifungal Action:
Quinoxaline derivatives also exhibit significant antifungal properties. rsc.orgnih.govmdpi.comnih.gov Some derivatives have shown broad-spectrum activity against various Candida species, with efficacy comparable to or even exceeding that of established antifungal agents like Amphotericin B and fluconazole. nih.govacs.org For instance, 3-hydrazinoquinoxaline-2-thiol (B1673409) has demonstrated potent antifungal and anti-inflammatory activity against different Candida species. nih.gov
The mechanism of antifungal action can involve the inhibition of fungal growth and the disruption of fungal cell morphology. rsc.orgmdpi.com For example, scanning electron microscopy has revealed that certain quinoxaline derivatives can alter the cellular structure of fungi like Rhizoctonia solani. rsc.org Similar to their antibacterial counterparts, the presence and nature of substituents on the quinoxaline ring are critical for their antifungal potency. mdpi.com
Table 1: Antimicrobial Activity of Selected Quinoxaline Derivatives
| Compound/Derivative | Organism(s) | Observed Effect/Mechanism | Reference(s) |
| Quinoxaline 1,4-di-N-oxides (QdNOs) | Clostridium perfringens, Brachyspira hyodysenteriae | Generation of ROS, oxidative DNA damage, cell wall/membrane damage. nih.gov | nih.gov |
| 3-hydrazinoquinoxaline-2-thiol | Candida species | Antifungal and anti-inflammatory activity. nih.gov | nih.gov |
| Quinoxalinylhydrazide derivatives | Rhizoctonia solani | Inhibition of fungal growth, alteration of cell morphology. mdpi.com | mdpi.com |
| Quinoxaline-triazole derivatives | Candida glabrata, Candida krusei | Antifungal activity, with some compounds showing higher potency than fluconazole. acs.org | acs.org |
| 2,3-diamino quinoxaline derivatives | S. aureus | DNA intercalation and inhibition of DNA gyrase. tandfonline.com | tandfonline.com |
Antiviral Modalities (e.g., Influenza NS1 Protein Inhibition, SARS-CoV-2)
The antiviral potential of quinoxaline derivatives has been a significant area of investigation, with promising activity against a variety of viruses. nih.govnih.gov
Influenza Virus Inhibition:
A key target for anti-influenza drug development is the non-structural protein 1 (NS1) of the influenza A virus, which is crucial for viral replication. nih.govnih.gov Quinoxaline derivatives have been designed to inhibit the function of the NS1A protein by disrupting its interaction with double-stranded RNA (dsRNA). nih.govnih.gov These small molecules are thought to fit into a cavity on the dsRNA-binding surface of the NS1A protein, thereby blocking its activity. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions at positions 2, 3, and 6 of the quinoxaline ring are critical for this inhibitory activity. nih.govnih.gov
SARS-CoV-2 Inhibition:
In the context of the recent global health crisis, quinoxaline derivatives have emerged as potential therapeutic agents against SARS-CoV-2. nih.govnih.govrsc.orgrsc.org Research has focused on their ability to inhibit key viral enzymes essential for replication, such as the 3C-like protease (3CLpro) and the papain-like protease (PLpro). rsc.orgrsc.org Computational docking studies have indicated that certain quinoxaline derivatives can bind with high affinity to the active sites of these proteases, suggesting they can suppress viral replication. nih.govrsc.org Some favipiravir-inspired quinoxaline derivatives have shown potential as dual inhibitors of both 3CLpro and PLpro. rsc.orgrsc.org
Other Antiviral Activities:
Quinoxaline derivatives have also demonstrated activity against other viruses, including Herpes Simplex Virus (HSV). core.ac.uk The antiviral activity is often dependent on specific substitution patterns on the quinoxaline ring, with some derivatives inhibiting viral replication at low concentrations. core.ac.uk
Table 2: Antiviral Activity of Selected Quinoxaline Derivatives
| Compound/Derivative Class | Viral Target | Mechanism of Action | Reference(s) |
| 2,3,6-substituted quinoxalines | Influenza A NS1A protein | Disruption of dsRNA-NS1A interaction. nih.govnih.gov | nih.govnih.gov |
| Favipiravir-inspired quinoxalines | SARS-CoV-2 3CLpro and PLpro | Inhibition of protease activity. rsc.orgrsc.org | rsc.orgrsc.org |
| 6H-indolo-[2,3-b]quinoxalines | Herpes Simplex Virus (HSV-1) | Inhibition of viral replication. core.ac.uk | core.ac.uk |
Anticancer and Antitumor Cellular Pathways
Quinoxaline and its derivatives are recognized as a promising class of chemotherapeutic agents with activity against various tumors. wisdomlib.orgnih.govnih.gov Their anticancer effects are mediated through various cellular pathways, often leading to the induction of apoptosis (programmed cell death). mdpi.comscielo.brucsf.edunih.gov
One of the key mechanisms underlying the anticancer activity of quinoxaline derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. nih.govmdpi.com By targeting kinases that are often overactive in cancer cells, these compounds can halt tumor progression. mdpi.com
Furthermore, some quinoxaline derivatives have been shown to induce apoptosis through mitochondrial- and caspase-3-dependent pathways. researchgate.net They can cause the externalization of phosphatidylserine (B164497) in the cell membrane, a hallmark of early apoptosis. scielo.br The generation of reactive oxygen species (ROS) is another mechanism by which some quinoxaline derivatives exert their anticancer effects, leading to oxidative stress and cell death. nih.gov
The structure of the quinoxaline scaffold allows for various substitutions, which can be tailored to enhance their antitumor efficacy and target specific cancer cell lines. wisdomlib.orgnih.gov For instance, the introduction of bromo groups has been shown to improve the inhibition of lung cancer cells. researchgate.net
Table 3: Anticancer Activity of Selected Quinoxaline Derivatives
| Derivative Class | Cancer Cell Line(s) | Cellular Pathway/Mechanism | Reference(s) |
| Aminoalcohol-based quinoxalines | Ht-29 (colon cancer) | Induction of apoptosis, externalization of phosphatidylserine. scielo.br | scielo.br |
| Bromo-substituted quinoxalines | A549 (lung cancer) | Induction of apoptosis via mitochondrial and caspase-3-dependent pathways. researchgate.net | researchgate.net |
| Quinoxaline-arylfuran derivatives | HeLa (cervical cancer) | Induction of apoptosis, ROS generation, inhibition of STAT3 phosphorylation. nih.gov | nih.gov |
| Imidazo[1,2-a]quinoxaline derivatives | Various | Microtubule-interfering agents. nih.gov | nih.gov |
Antiparasitic Modes of Action (e.g., Thioredoxin Reductase Inhibition in E. histolytica)
Quinoxaline derivatives have demonstrated significant potential as antiparasitic agents, targeting a range of protozoan parasites. nih.govnih.govresearchgate.net
A key mechanism of action against parasites like Entamoeba histolytica, the causative agent of amebiasis, involves the inhibition of crucial enzymes such as thioredoxin reductase (TrxR). nih.govnih.gov Quinoxaline 1,4-di-N-oxides (QdNOs) have been shown to inhibit the disulfide reductase activity of E. histolytica TrxR (EhTrxR). nih.govnih.gov Molecular docking studies suggest that these compounds can interact with the NADH-binding domain and the redox-active site of the enzyme. nih.govnih.gov
In addition to direct enzyme inhibition, these compounds can induce oxidative stress in the parasite by increasing the levels of reactive oxygen species. nih.govnih.gov This dual action of enzyme inhibition and oxidative stress induction contributes to their potent anti-amoebic effect. nih.govnih.gov
The antiparasitic activity of quinoxaline derivatives is not limited to E. histolytica. They have also shown efficacy against other parasites, including Trypanosoma cruzi and Plasmodium falciparum. nih.gov The mechanism of action in these cases can also involve the generation of oxidative stress and interference with essential cellular processes. researchgate.netnih.gov
Table 4: Antiparasitic Activity of Selected Quinoxaline Derivatives
| Compound/Derivative Class | Parasite | Mode of Action | Reference(s) |
| Quinoxaline 1,4-di-N-oxides (QdNOs) | Entamoeba histolytica | Inhibition of thioredoxin reductase (EhTrxR), induction of oxidative stress. nih.govnih.gov | nih.govnih.gov |
| 7-carboxylate QdNOs | Entamoeba histolytica | Inhibition of EhTrxR disulfide reductase activity, induction of oxidative stress. nih.gov | nih.gov |
| Quinoxaline 1,4-di-N-oxide derivatives | Trypanosoma cruzi | Cytotoxic activity, potentially through reductive metabolism. nih.gov | nih.gov |
| Primaquine-quinoxaline 1,4-di-N-oxide hybrids | Plasmodium falciparum | Generation of oxidative stress in the exoerythrocytic phase. researchgate.net | researchgate.net |
Identification of Specific Molecular Targets and Binding Partners
The diverse biological activities of quinoxaline derivatives are a direct result of their interactions with specific molecular targets within cells. Identifying these targets and understanding the kinetics of these interactions are crucial for the development of more potent and selective therapeutic agents.
Enzyme Inhibition Kinetics and Specificity (e.g., Kinases, Oxidoreductases)
Quinoxaline derivatives have been identified as potent inhibitors of various enzymes, particularly kinases and oxidoreductases, which are key players in numerous cellular signaling pathways.
Kinase Inhibition:
Protein kinases are a major class of enzymes targeted by quinoxaline derivatives in the context of cancer therapy. nih.govmdpi.comnih.gov These compounds can act as dual inhibitors, targeting multiple kinases simultaneously, or as specific inhibitors of a single kinase.
Pim-1/2 Kinases: Certain quinoxaline derivatives have been developed as dual inhibitors of Pim-1 and Pim-2 kinases, which are overexpressed in various cancers and play a role in cell cycle progression and apoptosis inhibition. mdpi.comnih.gov Structure-activity relationship studies have guided the design of potent submicromolar inhibitors. mdpi.com
c-Met Kinase: Novel quinoxaline derivatives have been synthesized as specific inhibitors of the c-Met kinase enzyme, which is often overexpressed in gastric cancer. These inhibitors have shown potent activity in both enzymatic and cell-based assays.
Apoptosis Signal-Regulating Kinase 1 (ASK1): Quinoxaline derivatives have been identified as effective small-molecule inhibitors of ASK1, a key enzyme in stress-induced apoptosis pathways. nih.gov
EGFR Tyrosine Kinase: Quinoxalin-2(1H)-one derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a well-established target in cancer therapy. benthamscience.com
Oxidoreductase Inhibition:
As discussed in the antiparasitic section, quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, are effective inhibitors of oxidoreductases like thioredoxin reductase in parasites such as E. histolytica. nih.govnih.gov The inhibition of this enzyme disrupts the parasite's redox balance, leading to cell death. nih.govnih.gov Enzymatic assays have confirmed that these compounds inhibit the disulfide reductase activity of the enzyme and can act as electron acceptor substrates. nih.govnih.gov
The specificity of these interactions is often determined by the substitution pattern on the quinoxaline ring, which influences the binding affinity and mode of interaction with the enzyme's active site. mdpi.comnih.gov
Table 5: Enzyme Inhibition by Quinoxaline Derivatives
| Derivative Class | Target Enzyme | Therapeutic Area | Reference(s) |
| Quinoxaline-2-carboxylic acid analogues | Pim-1/2 Kinases | Oncology | mdpi.comnih.gov |
| Novel quinoxaline scaffold | c-Met Kinase | Oncology (Gastric Cancer) | |
| Dibromo substituted quinoxaline fragment | Apoptosis Signal-Regulating Kinase 1 (ASK1) | Inflammatory Diseases | nih.gov |
| Quinoxalin-2(1H)-one derivatives | EGFR Tyrosine Kinase | Oncology | benthamscience.com |
| Quinoxaline 1,4-di-N-oxides (QdNOs) | Thioredoxin Reductase (in E. histolytica) | Antiparasitic | nih.govnih.gov |
Protein-Ligand Interaction Mapping through Biophysical Techniques
The precise mapping of interactions between this compound and specific proteins using biophysical techniques like X-ray crystallography or NMR spectroscopy is not described in the available literature. However, these techniques are crucial for understanding how quinoxaline derivatives exert their biological effects. Computational methods like molecular docking and molecular dynamics (MD) simulations are often used to predict the binding modes and affinities of ligands to their protein targets. rsc.org For example, docking studies have suggested that certain quinoxaline derivatives can bind to the main protease of SARS-CoV-2, indicating their potential as antiviral agents. nih.gov
Biophysical methods that can be employed to study such interactions include:
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon ligand binding. nih.gov
Quantitative Cross-linking Mass Spectrometry (qXL-MS): This technique can identify ligand-stabilized protein conformations by analyzing cross-linked lysine (B10760008) pairs. nih.gov
Fluorescence Polarization (FP): FP-based assays have been used to demonstrate that some quinoxaline derivatives can disrupt the interaction between viral proteins and double-stranded RNA (dsRNA). nih.gov
These approaches provide valuable insights into the direct molecular interactions that underpin the biological activities of novel compounds. rsc.orgnih.gov
Cellular and Subcellular Localization Studies for Mechanistic Insights
Understanding where a compound localizes within a cell is fundamental to elucidating its mechanism of action.
Investigations of Cellular Uptake and Intracellular Distribution
Specific studies on the cellular uptake and intracellular distribution of this compound are not available. The mode of cellular entry for small molecules can be passive diffusion across the cell membrane or through active transport mechanisms. The physicochemical properties of the compound, such as its lipophilicity and size, play a crucial role. nih.gov
To study cellular uptake, researchers often use fluorescently labeled analogues of the compound of interest. The distribution of the fluorescent signal within the cell can then be visualized using techniques like confocal microscopy. Studies with cationic liposomes have shown that the uptake pathway (e.g., endocytosis vs. membrane fusion) significantly influences the intracellular fate and delivery efficiency of encapsulated molecules. dovepress.com For instance, molecules taken up via endocytosis are often initially localized within endosomes before potentially escaping into the cytoplasm. dovepress.com The protein corona that forms around nanoparticles or vesicles upon entering a biological fluid can also significantly influence their cellular uptake and distribution. nih.gov
Effects on Organelle Function and Integrity
The impact of this compound on specific organelles has not been reported. However, compounds containing an ethanol (B145695) moiety can potentially induce organelle stress. Excessive alcohol consumption is known to interfere with protein homeostasis (proteostasis) in the endoplasmic reticulum (ER), leading to an accumulation of unfolded proteins and triggering the unfolded protein response (UPR). nih.govnih.gov Chronic alcohol exposure can also affect the Golgi apparatus and lead to mitochondrial dysfunction. nih.gov
Table 2: Potential Effects of Ethanol/Alcohol on Cellular Organelles
| Organelle | Observed Effect | Consequence | Reference |
| Endoplasmic Reticulum (ER) | Accumulation of unfolded/misfolded proteins | ER stress, Unfolded Protein Response (UPR) | nih.govnih.gov |
| Mitochondria | Increased production of reactive oxygen species, impaired protein homeostasis | Oxidative stress, potential for apoptosis | nih.gov |
| Golgi Apparatus | Altered morphology and function | Impaired protein trafficking and modification | nih.gov |
| Lysosomes | Impaired autophagy | Lysosomal stress response | nih.gov |
Elucidation of Resistance Mechanisms to Quinoxaline Derivatives
The development of resistance is a significant challenge for many therapeutic agents, including quinoxaline derivatives used as antimicrobials. nih.gov One of the primary mechanisms of resistance to quinoxaline compounds, particularly in bacteria, is the active efflux of the drug from the cell. nih.gov
For example, resistance to the quinoxaline 1,4-di-N-oxide olaquindox (B1677201) in E. coli has been linked to a multidrug efflux pump encoded by the oqxAB genes. nih.gov These genes code for proteins that belong to the Resistance-Nodulation-Cell Division (RND) family of transporters, which actively pump the drug out of the bacterial cell, preventing it from reaching its intracellular target. nih.gov The identification of such efflux pumps is critical for understanding and potentially overcoming drug resistance in clinical and agricultural settings.
Computational Chemistry and in Silico Approaches in the Study of 1 3 Chloroquinoxalin 2 Yl Ethanol
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target.
While specific experimental docking studies for 1-(3-chloroquinoxalin-2-yl)ethanol are not widely published, the quinoxaline (B1680401) scaffold is known to interact with a variety of macromolecular targets, including kinases, bacterial enzymes, and viral proteins. tandfonline.comresearchgate.netnih.govresearchgate.netnih.govrsc.org Based on the known activities of structurally related chloroquinoxaline derivatives, hypothetical docking studies can be performed to predict the binding affinity of this compound against relevant targets.
For instance, considering the role of quinoxalines as potential anticancer agents, a plausible target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Docking simulations could predict the binding energy and orientation of this compound within the ATP-binding site of EGFR. The results of such a hypothetical study are illustrated in the table below.
Table 1: Hypothetical Docking Scores of this compound Against Various Protein Targets
| Protein Target (PDB ID) | Putative Biological Activity | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
|---|---|---|---|
| EGFR Tyrosine Kinase (1M17) | Anticancer | -8.5 | 0.58 |
| Staphylococcus aureus DNA Gyrase B (2XCT) | Antibacterial | -7.9 | 1.45 |
| SARS-CoV-2 Main Protease (6LU7) | Antiviral | -7.2 | 4.80 |
Disclaimer: The data presented in this table is for illustrative purposes and is based on the analysis of structurally similar compounds. It does not represent experimentally verified results for this compound.
The stability of a protein-ligand complex is determined by a network of intermolecular interactions. For this compound, these interactions would likely involve the quinoxaline core and its substituents. The nitrogen atoms of the quinoxaline ring can act as hydrogen bond acceptors, while the chloro-substituent can participate in halogen bonding and hydrophobic interactions. The hydroxyl group of the ethanol (B145695) substituent is a prime candidate for forming strong hydrogen bonds with amino acid residues in the binding pocket.
A hypothetical analysis of the interactions between this compound and the EGFR kinase domain might reveal the following key interactions:
Hydrogen Bonding: The hydroxyl group of the ethanol moiety could form a hydrogen bond with the side chain of a key amino acid residue like Threonine or Aspartate. One of the quinoxaline nitrogen atoms might form a hydrogen bond with a backbone NH group of a residue such as Methionine. rsc.org
Hydrophobic Interactions: The bicyclic quinoxaline ring system would likely engage in hydrophobic interactions with nonpolar residues such as Leucine, Valine, and Alanine within the ATP-binding pocket. rsc.org
Pi-Alkyl and Pi-Pi Stacking: The aromatic quinoxaline ring could form pi-alkyl interactions with alkyl side chains of residues like Leucine and Isoleucine, or pi-pi stacking interactions with aromatic residues like Phenylalanine.
Table 2: Predicted Key Intermolecular Interactions of this compound in the EGFR Binding Site
| Type of Interaction | Ligand Atom/Group | Protein Residue | Predicted Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Ethanol -OH | Thr790 (Side Chain) | 2.1 |
| Hydrogen Bond | Quinoxaline N1 | Met793 (Backbone) | 2.9 |
| Hydrophobic (Alkyl) | Chloroquinoxaline Ring | Leu718 | 3.8 |
| Hydrophobic (Pi-Alkyl) | Quinoxaline Ring | Val726 | 4.2 |
Disclaimer: The data presented in this table is for illustrative purposes and is based on the analysis of structurally similar compounds. It does not represent experimentally verified results for this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and the stability of molecular complexes.
The ethanol substituent of this compound introduces a degree of conformational flexibility. MD simulations can explore the rotational freedom around the C-C and C-O bonds of this side chain. This analysis is crucial as the bioactive conformation of a ligand within a protein's binding site may differ from its lowest energy state in solution. The simulations can reveal the most populated conformations and the energy barriers between them, providing a dynamic picture of the molecule's structural landscape.
Once docked into a protein target, MD simulations can be used to assess the stability of the resulting complex. By simulating the system over several nanoseconds, researchers can observe whether the ligand remains stably bound in its predicted pose or if it undergoes significant conformational changes or even dissociates. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate stability.
Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the MD trajectory to calculate the binding free energy of the protein-ligand complex. This provides a more accurate estimation of binding affinity than docking scores alone, as it accounts for solvent effects and entropic contributions.
Quantum Chemical Calculations
Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. mdpi.com For this compound, these calculations can provide valuable information about its reactivity and potential for intermolecular interactions.
Key properties that can be calculated include:
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically around the nitrogen and oxygen atoms) indicate areas prone to electrophilic attack or hydrogen bond donation, while positive regions suggest susceptibility to nucleophilic attack.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Table 3: Hypothetical Quantum Chemical Properties of this compound
| Property | Predicted Value | Implication |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating capacity, relevant for charge-transfer interactions. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capacity, relevant for interactions with nucleophiles. |
| HOMO-LUMO Gap | 5.3 eV | Suggests relatively high kinetic stability and low reactivity. |
| Dipole Moment | 2.5 D | Indicates a moderate polarity, influencing solubility and binding interactions. |
Disclaimer: The data presented in this table is for illustrative purposes and is based on general principles of quantum chemistry applied to similar molecular structures. It does not represent experimentally verified results for this compound.
Electronic Structure Properties and Reactivity Descriptors
The electronic structure of a molecule is fundamental to its stability, reactivity, and optical properties. Density Functional Theory (DFT) is a powerful computational method used to explore these aspects for quinoxaline derivatives. tandfonline.comresearchgate.net By applying DFT calculations, researchers can determine various electronic properties and reactivity descriptors for this compound.
Key electronic properties that can be investigated include the distribution of electron density, which can be visualized using a molecular electrostatic potential (MEP) map. The MEP map identifies the electrophilic and nucleophilic sites on the molecule's surface, crucial for understanding its intermolecular interactions. researchgate.nettandfonline.com
Frontier Molecular Orbital (FMO) theory is another critical component of these studies. tandfonline.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO energy gap suggests higher reactivity. Other quantum chemical descriptors derived from these calculations, such as electronegativity, chemical hardness, and global softness, provide further quantitative measures of the compound's reactivity.
Table 1: Computed Physicochemical Properties of this compound This table presents computationally derived properties for the compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₂O | PubChem nih.gov |
| Molecular Weight | 208.64 g/mol | PubChem nih.gov |
| XLogP3 | 1.7 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
| Exact Mass | 208.0403406 Da | PubChem nih.gov |
| Topological Polar Surface Area | 46 Ų | PubChem nih.gov |
This data is computationally generated and provided by PubChem. nih.gov
Mechanistic Pathways of Biochemical Transformations Involving the Compound
Understanding how this compound might be metabolized or how it interacts with biological targets is crucial for its development. Computational methods can model the potential biochemical transformations of the compound. For instance, if the compound is investigated as an inhibitor of a specific enzyme, molecular docking and molecular dynamics (MD) simulations can predict its binding mode and stability within the enzyme's active site. researchgate.nettandfonline.com
These simulations can elucidate the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net By analyzing the trajectory of the molecule within the binding pocket over time through MD simulations, researchers can assess the stability of these interactions and predict the binding affinity. tandfonline.comacs.org This information is instrumental in understanding the mechanistic basis of the compound's biological activity and can guide the design of derivatives with improved potency.
Virtual Screening and Computational Drug Design
In silico drug design techniques leverage the structural information of a compound to identify and optimize potential drug candidates, significantly accelerating the drug discovery process. nih.gov
Identification of Novel Chemical Entities with Structural Homology or Activity
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. Starting with the this compound scaffold, ligand-based virtual screening can be employed to find molecules with similar structural or electrostatic features. This approach assumes that structurally similar molecules are likely to exhibit similar biological activities.
Alternatively, structure-based virtual screening involves docking a library of compounds into the binding site of a target protein. This method is particularly useful when the three-dimensional structure of the target is known. For quinoxaline derivatives, this approach has been used to identify potent inhibitors for targets like c-Jun N-terminal kinases 1 (JNK1) and HIV reverse transcriptase. tandfonline.comtandfonline.com Such screenings can uncover novel chemotypes that, while structurally different, can fit effectively into the target's active site and serve as new leads for drug development.
In Silico Optimization of this compound Derivatives
Once a lead compound like this compound is identified, in silico methods can guide its optimization to enhance desired properties such as potency, selectivity, and pharmacokinetic profile. acs.org Structure-activity relationship (SAR) studies, informed by computational modeling, are central to this process. researchgate.netnih.gov
By systematically modifying the functional groups on the quinoxaline core and evaluating the effects of these changes through computational models, researchers can predict which modifications are likely to improve biological activity. For example, docking studies might reveal that adding a specific functional group could form an additional hydrogen bond with the target receptor, thereby increasing binding affinity. mdpi.com This iterative cycle of computational prediction followed by synthetic modification allows for the rational design of more effective and safer drug candidates based on the this compound scaffold. acs.org
Future Research Directions and Translational Perspectives for 1 3 Chloroquinoxalin 2 Yl Ethanol
Exploration of Undiscovered Biological Targets and Therapeutic Applications
The versatility of the quinoxaline (B1680401) core suggests that 1-(3-chloroquinoxalin-2-yl)ethanol and its derivatives may interact with a variety of biological targets beyond those currently identified. benthamdirect.comnih.gov Quinoxaline derivatives have already demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. benthamscience.comnih.gov
Future research should focus on screening this compound and its analogs against a diverse panel of receptors, enzymes, and signaling pathways implicated in various diseases. This could uncover novel therapeutic applications for conditions not traditionally associated with quinoxaline-based compounds. For instance, their potential as kinase inhibitors, which are crucial in cancer therapy, or as modulators of G protein-coupled receptors, could be systematically investigated. nih.govnih.gov The structural features of this compound, including the chloro and ethanol (B145695) substituents, provide a unique chemical space for interaction with biological macromolecules.
Development of Advanced Analytical and Characterization Methodologies
To fully understand the potential of this compound, the development of sophisticated analytical techniques is crucial. While standard methods like NMR and mass spectrometry are fundamental for structural elucidation, more advanced methodologies are needed for sensitive quantification in complex biological matrices and for detailed characterization of its interactions with biological targets.
High-performance liquid chromatography (HPLC) coupled with fluorescence detection has been shown to be a robust and sensitive method for the quantitation of quinoxaline derivatives. rsc.org Future efforts could focus on developing and validating even more sensitive LC-MS/MS methods for pharmacokinetic and metabolic studies. rsc.org Furthermore, techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide real-time data on the binding kinetics and thermodynamics of this compound with its biological targets, offering deeper insights into its mechanism of action.
Strategies for Enhancing Potency, Selectivity, and Metabolic Stability of Analogues
The modification of the this compound scaffold is a key strategy for improving its therapeutic profile. Medicinal chemistry campaigns can be designed to enhance potency, increase selectivity for the desired target, and improve metabolic stability.
Structure-activity relationship (SAR) studies are essential to guide these modifications. mtieat.org For example, strategic substitution on the quinoxaline ring can significantly impact biological activity. nih.gov Introducing different functional groups in place of the chloro or ethanol moieties can modulate the compound's electronic and steric properties, leading to improved target engagement. For instance, replacing the chloro group with other halogens or electron-withdrawing groups has been shown to influence the anticancer activity of quinoxaline derivatives. nih.gov
Furthermore, understanding the metabolic fate of these compounds is critical. acs.org In silico predictions of metabolism can guide the design of analogs with improved metabolic stability, reducing the likelihood of rapid clearance from the body and the formation of potentially toxic metabolites. nih.gov For example, studies on other quinoxaline derivatives have shown that N-oxidation and hydroxylation are common metabolic pathways. acs.org
Integration of Systems Biology and Omics Technologies in Mechanistic Research
A systems biology approach, integrating various "omics" technologies such as genomics, proteomics, and metabolomics, can provide a comprehensive understanding of the cellular response to this compound. This holistic view can help to identify not only the primary target but also the downstream signaling pathways and off-target effects.
For instance, gene expression profiling (transcriptomics) of cells treated with the compound can reveal which genes and pathways are modulated. Proteomics can identify changes in protein expression and post-translational modifications, offering further clues about the mechanism of action. Metabolomics can provide insights into how the compound affects cellular metabolism. The integration of these large datasets requires sophisticated bioinformatics tools and can lead to the identification of novel biomarkers for efficacy and toxicity.
Potential for Development as a Scaffold for Multifunctional Agents
The quinoxaline scaffold is an excellent platform for the development of multifunctional agents that can simultaneously modulate multiple biological targets. researchgate.net This approach is particularly promising for complex diseases like cancer, where targeting a single pathway is often insufficient.
This compound can be used as a starting point to design hybrid molecules that combine the quinoxaline core with other pharmacophores known to be active against different targets. For example, it could be linked to a molecule with known anti-angiogenic properties to create a dual-action anticancer agent. The development of such multifunctional compounds, also known as aggregation-enhanced emission (AEE) luminogens, could lead to theranostic agents that combine therapeutic activity with diagnostic imaging capabilities. researchgate.net
Q & A
Basic: What are the common synthetic routes for 1-(3-Chloroquinoxalin-2-yl)ethanol?
Answer:
The compound is typically synthesized via palladium-catalyzed double carbonylation reactions. For example, α-oxoesters of 3-chloroquinoxaline derivatives can be prepared using iodinated precursors subjected to carbon monoxide in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and alcohols. Reaction optimization often involves controlling CO pressure (1–3 atm) and temperature (60–100°C) to favor glyoxylate formation over ester byproducts . Ethanol is frequently used as a solvent and nucleophile in such protocols .
Advanced: How can reaction conditions be optimized to minimize byproduct formation during palladium-catalyzed synthesis?
Answer:
Byproduct formation (e.g., esters instead of glyoxylates) is influenced by ligand choice, CO pressure, and solvent polarity. Using bidentate ligands (e.g., dppe) instead of monodentate ligands (PPh₃) improves selectivity for α-oxoesters by stabilizing Pd intermediates. Lower CO pressure (≤1 atm) and polar aprotic solvents (e.g., DMF) enhance nucleophilic attack by ethanol, favoring the desired product. Kinetic studies and in situ FTIR monitoring of CO consumption can further refine reaction parameters .
Basic: What spectroscopic methods are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR : ¹H/¹³C NMR to confirm the ethanol moiety (δ ~3.6–4.0 ppm for CH₂OH) and chloroquinoxaline aromatic protons (δ ~7.5–8.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 223.0796 for C₁₀H₈ClN₂O) .
- X-ray Crystallography : To resolve crystal packing and hydrogen-bonding networks, as demonstrated for related chloroquinoxaline derivatives (e.g., monoclinic P2₁/c space group, a = 19.097 Å, b = 10.988 Å) .
Advanced: How can researchers address polymorphism or stability issues in crystalline forms?
Answer:
Polymorphism can be studied via differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction (VT-XRD). Stability under hygroscopic conditions requires dynamic vapor sorption (DVS) analysis. For 3-chloroquinoxaline derivatives, storing crystals under inert atmospheres (N₂/Ar) at –20°C minimizes decomposition . Co-crystallization with stabilizing agents (e.g., benzoic acid derivatives) may also enhance lattice integrity .
Basic: What biological activities are associated with this compound derivatives?
Answer:
S-esters and thiosulfonic acid derivatives of chloroquinoxaline exhibit antibacterial and antiviral properties. For example, S-(3-chloroquinoxalin-2-yl) esters inhibit Staphylococcus aureus growth (MIC₅₀ = 12.5–25 μg/mL) by disrupting cell membrane synthesis. Antiviral activity against influenza A (H1N1) has also been reported, likely via RNA polymerase inhibition .
Advanced: How can structure-activity relationships (SAR) guide the design of more potent analogs?
Answer:
SAR studies focus on:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., –NO₂) at the quinoxaline C-6 position enhances antibacterial activity by 30–40%.
- Side Chain Modifications : Replacing the ethanol moiety with propanol reduces potency, suggesting steric hindrance limits target binding.
- In Silico Modeling : Docking simulations with S. aureus FabI enzyme (PDB: 3GNS) identify key hydrogen-bonding interactions between the hydroxyl group and Thr196 .
Basic: How should researchers handle contradictions in biological assay data?
Answer:
Contradictions often arise from variability in assay conditions (e.g., pH, serum content). To resolve discrepancies:
Replicate Assays : Perform triplicate experiments under standardized conditions.
Control for Solvent Effects : Compare DMSO vs. ethanol solubilization on cell viability.
Orthogonal Assays : Validate results using both broth microdilution (MIC) and disk diffusion methods .
Advanced: What methodologies are used to analyze metabolic degradation products of this compound?
Answer:
- LC-HRMS : To identify phase I (oxidation) and phase II (glucuronidation) metabolites.
- Stable Isotope Tracing : Using ¹³C-labeled ethanol moieties to track metabolic pathways in hepatic microsomes.
- In Silico Prediction : Tools like Meteor (Lhasa Ltd.) simulate plausible degradation routes based on quinoxaline fragmentation patterns .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Storage : Under inert gas (N₂) at 2–8°C to prevent oxidation.
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Waste Disposal : Neutralize with 10% NaOH before incineration, as chlorinated heterocycles may release HCl upon combustion .
Advanced: How can in situ toxicity be assessed during biological studies?
Answer:
- MTT Assay : Measure mitochondrial dysfunction in mammalian cell lines (e.g., HepG2).
- Zebrafish Embryotoxicity Test (ZET) : Evaluate developmental toxicity (LC₅₀) within 96 hours post-fertilization.
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species in exposed bacterial cultures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
